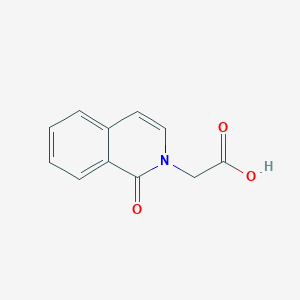

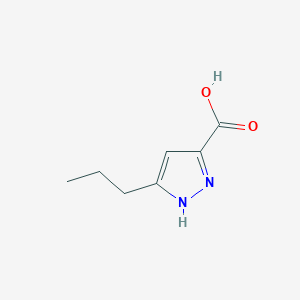

3-propyl-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

5-Propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 3. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of hydrazine with a suitable 1,3-dicarbonyl compound. One common method is the condensation of hydrazine monohydrate with 3-oxopentanoic acid, followed by cyclization to form the pyrazole ring . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of 5-Propyl-1H-pyrazole-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Propyl-1H-pyrazol-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Carbonsäuregruppe kann oxidiert werden, um entsprechende Carboxylatsalze zu bilden.

Reduktion: Der Pyrazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydropyrazolderivate zu bilden.

Substitution: Elektrophile Substitutionsreaktionen können an den Stickstoffatomen oder den Kohlenstoffatomen neben den Stickstoffatomen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid in sauren oder basischen Medien.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) oder Chlorierungsmittel wie Thionylchlorid (SOCl2).

Hauptprodukte, die gebildet werden:

Oxidation: Carboxylatsalze.

Reduktion: Dihydropyrazolderivate.

Substitution: Halogenierte Pyrazolderivate.

Wissenschaftliche Forschungsanwendungen

5-Propyl-1H-pyrazol-3-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Rolle in verschiedenen biochemischen Stoffwechselwegen.

Medizin: Erforscht für seine entzündungshemmenden, schmerzlindernden und krebshemmenden Eigenschaften.

Industrie: Wird bei der Entwicklung von Agrochemikalien und Materialwissenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Propyl-1H-pyrazol-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Zum Beispiel kann es bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet, wodurch der Zugang des Substrats und die anschließende katalytische Aktivität blockiert werden. Darüber hinaus kann die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen zu bilden und an π-π-Wechselwirkungen teilzunehmen, ihre Bindungsaffinität und Spezifität beeinflussen .

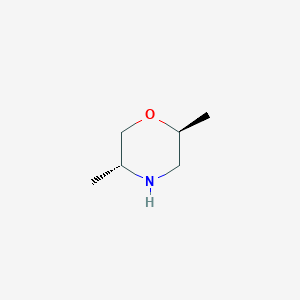

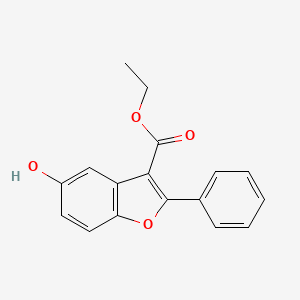

Ähnliche Verbindungen:

- 3-Isopropyl-1H-pyrazol-5-carbonsäure

- 1-Methyl-3-propyl-4-nitro-1H-pyrazol-5-carbonsäure

- Ethyl-3-propyl-1H-pyrazol-5-carboxylat

Vergleich: 5-Propyl-1H-pyrazol-3-carbonsäure ist aufgrund ihres spezifischen Substitutionsmusters einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu 3-Isopropyl-1H-pyrazol-5-carbonsäure liefert die Propylgruppe an Position 5 unterschiedliche sterische und elektronische Effekte, was möglicherweise zu Variationen in der Reaktivität und Selektivität bei chemischen Reaktionen führt .

Wirkmechanismus

The mechanism of action of 5-Propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions can influence its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

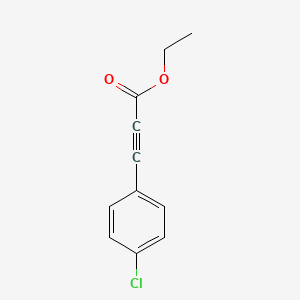

- 3-Isopropyl-1H-pyrazole-5-carboxylic acid

- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

- Ethyl 3-propyl-1H-pyrazole-5-carboxylate

Comparison: 5-Propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 3-Isopropyl-1H-pyrazole-5-carboxylic acid, the propyl group at position 5 provides different steric and electronic effects, potentially leading to variations in reactivity and selectivity in chemical reactions .

Eigenschaften

IUPAC Name |

5-propyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-5-4-6(7(10)11)9-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPSYPPSHXDFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350296 | |

| Record name | 3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76424-47-0 | |

| Record name | 3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Propyl-1H-pyrazole-5-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB4C9X44RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

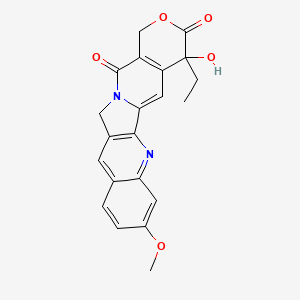

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1361219.png)

![5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1361231.png)

![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)